3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide
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Overview
Description
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dimethyl groups and a phenyloxan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylbenzoic acid with oxan-4-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester intermediate. This intermediate is then converted to the benzamide through an amidation reaction using an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-[(4-methylpiperazino)benzyl]benzamide
- 3,5-dimethyl-N-[(4-phenylthiazol-2-yl)methyl]benzamide
Uniqueness
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to its specific substitution pattern and the presence of the phenyloxan moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-12-17(2)14-18(13-16)20(23)22-15-21(8-10-24-11-9-21)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFMZGBHJCNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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